molecular formula C16H26ClN3O2S B008504 Metoclopramide sulfide CAS No. 102670-58-6

Metoclopramide sulfide

Cat. No.: B008504
CAS No.: 102670-58-6
M. Wt: 359.9 g/mol
InChI Key: QRIOIGZLWPJCCP-UHFFFAOYSA-N
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Description

Metoclopramide is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .


Synthesis Analysis

Metoclopramide has been synthesized using various methods. One study describes an improved synthesis of Metoclopramide hydrochloride using a high yield condensation at low temperature . Another study discusses the radiosynthesis of [11C]metoclopramide .


Molecular Structure Analysis

The molecular formula of Metoclopramide is C14H22ClN3O2 . It has been studied for its effects on the surface ionization of fumed silica .


Chemical Reactions Analysis

While specific chemical reactions involving Metoclopramide were not found, it’s known that Metoclopramide interacts with dopamine receptors in the gastrointestinal tract .


Physical and Chemical Properties Analysis

Metoclopramide is rapidly absorbed in the gastrointestinal tract with an absorption rate of about 84% . It has been shown to affect the motility of the gastrointestinal tract .

Mechanism of Action

Metoclopramide increases muscle contractions in the upper digestive tract, speeding up the rate at which the stomach empties into the intestines . It also blocks dopamine receptors in the gastrointestinal tract .

Safety and Hazards

Metoclopramide can cause central nervous system effects, sedation, and extrapyramidal reactions . It’s important to use this medicine only as directed by a healthcare professional .

Future Directions

Metoclopramide continues to be studied for its effects and uses. For example, it’s being investigated for its efficacy in relieving acute migraine attacks . It’s also being reviewed for its safety in children .

Properties

CAS No.

102670-58-6

Molecular Formula

C16H26ClN3O2S

Molecular Weight

359.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide

InChI

InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21)

InChI Key

QRIOIGZLWPJCCP-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl

102670-58-6

Synonyms

metoclopramide sulfide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (10.0 g, 31.06 mmoles) (from Preparation No. 1A), anhydrous potassium carbonate (12.84 g, 93.16 mmoles), sodium iodide (4.66 g, 31.06 mmoles) and 2-chloroethyl methyl sulfide (3.70 ml, 4.10 g, 37.26 mmoles) in 60 ml dry DMF was refluxed for 10 hours. The solvent was evaporated under reduced pressure and the dark semi-solid was partitioned between water and methylene chloride. Sodium hydroxide solution was added to bring the pH of the aqueous layer to 14. The mixture was shaken well and the layers were separated. The aqueous layer was extracted with 3 portions of methylene chloride. The combined organic solutions were dried over MgSO4 and evaporated. The solid obtained was dissolved in 100 ml of warm acetonitrile. The solution was treated with Darco G-60, filtered, evaporated to 30 ml, and stored at -15°. The solid was filtered to give 3.56 g (32%) of the title compound as off-white crystals, mp. 118°-120°.
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
32%

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